molecular formula C8H4BrF5O B2777946 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene CAS No. 2167813-54-7

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B2777946
CAS No.: 2167813-54-7
M. Wt: 291.015
InChI Key: NZWPIUJVGISFCI-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene is an organic compound that features a bromine atom, a difluoromethyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the difluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or material science applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethyl)benzene
  • 2-Bromo-1,3-bis(trifluoromethyl)benzene
  • 1-Bromo-2-difluoromethylbenzene

Uniqueness

2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-6-3-4(15-8(12,13)14)1-2-5(6)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWPIUJVGISFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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